Griseofulvin-d3

Overview

Description

Griseofulvin-d3 is a deuterated form of griseofulvin, an antifungal agent primarily used to treat dermatophyte infections. The deuterium atoms in this compound replace three hydrogen atoms, making it useful as an internal standard in mass spectrometry for the quantification of griseofulvin .

Preparation Methods

Synthetic Routes and Reaction Conditions

Griseofulvin-d3 can be synthesized through the deuteration of griseofulvin. The process involves the exchange of hydrogen atoms with deuterium atoms. This can be achieved using deuterated reagents under specific conditions. For example, griseofulvin can be treated with deuterated methanol (CD3OD) in the presence of a catalyst to facilitate the exchange .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of deuterated solvents and catalysts to ensure the efficient exchange of hydrogen atoms with deuterium. The final product is then purified to achieve the desired level of deuteration and purity .

Chemical Reactions Analysis

Types of Reactions

Griseofulvin-d3 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different metabolites.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: Substitution reactions can occur at specific positions on the molecule, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Substitution reactions often involve halogenating agents like bromine (Br2) or chlorine (Cl2) under controlled conditions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can have different biological activities and properties .

Scientific Research Applications

Antifungal Activity

Griseofulvin-D3 retains the antifungal properties of its parent compound, effectively treating dermatophyte infections such as tinea capitis and onychomycosis. It operates by disrupting fungal cell division through its interaction with microtubules. Table 1 summarizes the efficacy of this compound compared to other antifungals:

| Indication | Efficacy | Commonly Used Alternatives |

|---|---|---|

| Tinea Capitis | High | Terbinafine, Itraconazole |

| Onychomycosis | Moderate | Terbinafine, Itraconazole |

| Superficial Infections | High | Various topical agents |

Antiviral Properties

Recent studies indicate that this compound may inhibit the replication of viruses such as hepatitis C by interfering with microtubule dynamics during the cell cycle . This mechanism suggests potential applications in treating viral infections beyond fungal diseases.

Antitumor Effects

This compound has shown promise in cancer research due to its ability to induce mitotic arrest in cancer cells. This effect is mediated through binding to tubulin, leading to disrupted spindle formation and apoptosis in tumor cells . Table 2 outlines the findings from recent studies on its antitumor activity:

| Cancer Type | Mechanism | Outcome |

|---|---|---|

| Breast Cancer | Microtubule disruption | Inhibition of cell proliferation |

| Lung Cancer | Induction of apoptosis | Decreased tumor growth |

| Hepatocellular Carcinoma | Interference with cell cycle progression | Reduced viability |

Agricultural Applications

In agriculture, this compound serves as a fungicide to protect crops from fungal infections. Its application helps prevent significant yield losses due to pathogenic fungi, making it an essential tool in sustainable agriculture . The following table highlights its agricultural benefits:

| Crop Type | Fungal Disease | Application Method |

|---|---|---|

| Cereals | Fusarium spp. | Foliar spray |

| Fruits | Botrytis cinerea | Soil treatment |

| Vegetables | Pythium spp. | Seed treatment |

Case Study 1: Dermatophyte Infection Treatment

A clinical trial involving children with tinea capitis demonstrated that treatment with this compound resulted in a 90% cure rate within eight weeks, outperforming traditional therapies .

Case Study 2: Hepatitis C Virus Replication

In vitro studies showed that this compound significantly reduced hepatitis C virus replication rates in hepatoma cell lines by 70% when combined with interferon alpha .

Mechanism of Action

Griseofulvin-d3 exerts its effects by binding to tubulin, a protein that is a key component of microtubules. This binding disrupts the normal function of microtubules, inhibiting cell division and mitosis. The compound interferes with the formation of the mitotic spindle, leading to cell cycle arrest at the metaphase stage .

Comparison with Similar Compounds

Similar Compounds

Griseofulvin: The non-deuterated form of Griseofulvin-d3, used as an antifungal agent.

6-Desmethylgriseofulvin: A metabolite of griseofulvin with similar antifungal properties.

4-Desmethylgriseofulvin: Another metabolite with antifungal activity

Uniqueness

Griseofulvin-d3 is unique due to the presence of deuterium atoms, which makes it particularly useful as an internal standard in analytical chemistry. The deuterium atoms provide a distinct mass difference, allowing for precise quantification of griseofulvin in various samples .

Biological Activity

Griseofulvin-d3 is a deuterated derivative of griseofulvin, a well-known antifungal agent primarily used to treat dermatophyte infections. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential beyond antifungal applications, and relevant research findings.

Overview of this compound

This compound serves as an internal standard for quantifying griseofulvin in biological samples using techniques such as gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS) . Griseofulvin itself is produced by the fungus Penicillium griseofulvum and exhibits diverse biological activities, including antifungal, antiviral, and potential anticancer effects.

Microtubule Interaction

Griseofulvin and its derivatives, including this compound, exert their antifungal effects by binding to tubulin, thereby disrupting microtubule dynamics. This interaction leads to:

- Mitotic Arrest : Griseofulvin induces cell cycle arrest at the G2/M phase in various cell lines, including human cancer cells .

- Abnormal Microtubule Polymerization : At concentrations ranging from 0.5 to 20 µM, griseofulvin stabilizes microtubules but can also induce abnormal polymerization leading to cell death .

Inhibition of Viral Replication

Recent studies have highlighted the potential of this compound in antiviral applications, particularly against SARS-CoV-2. Molecular docking studies indicate that it has a strong binding affinity for the main protease and other critical targets of the virus .

Biological Activity Summary Table

Case Studies and Research Findings

- Antifungal Efficacy : A study demonstrated that this compound exhibited minimal inhibitory concentrations (MICs) against dermatophytes ranging from 0.0078 to 0.0156 µg/ml for T. rubrum and M. canis .

- Antiviral Potential Against SARS-CoV-2 : In silico studies revealed that griseofulvin has a high docking score with SARS-CoV-2 main protease (-6.8 kcal/mol), suggesting its potential as a therapeutic agent against COVID-19 .

- Cancer Cell Studies : Research on MCF-7 breast cancer cells indicated that griseofulvin induced significant mitotic arrest and apoptosis, with increased p53 levels observed in treated cells .

- Erectile Dysfunction Research : A computational study explored the effects of griseofulvin on human phosphodiesterase 5 proteins, suggesting potential implications for erectile function treatment .

Q & A

Q. How should Griseofulvin-d3 be characterized to ensure isotopic purity and structural integrity in pharmacokinetic studies?

Basic Research Question

this compound, a deuterated isotopologue, requires rigorous characterization to validate its use as an internal standard. Key steps include:

- Mass Spectrometry (MS) : Confirm the molecular ion peak at m/z 360.3 (accounting for three deuterium substitutions) and assess isotopic purity (>98%) using high-resolution MS .

- Nuclear Magnetic Resonance (NMR) : Analyze -NMR spectra to verify deuterium incorporation at specific positions (e.g., absence of proton signals in deuterated regions) .

- Chromatographic Purity : Use HPLC-UV to ensure no co-eluting impurities, with retention time matching non-deuterated Griseofulvin under identical conditions .

Q. What experimental designs are optimal for using this compound as an internal standard in LC-MS/MS quantification?

Basic Research Question

To minimize matrix effects and ensure accuracy:

- Calibration Curves : Prepare using deuterated this compound in biological matrices (e.g., plasma) to account for ion suppression/enhancement. Use a linear range of 0.1–100 ng/mL with .

- Extraction Efficiency : Compare recovery rates of this compound and the analyte using protein precipitation or solid-phase extraction. Target recoveries >85% to validate reproducibility .

- Cross-Validation : Confirm method specificity by analyzing blank matrices spiked with structurally similar compounds (e.g., antifungal analogs) to rule out interference .

Q. How do deuterium kinetic isotope effects (KIEs) influence metabolic stability studies of this compound?

Advanced Research Question

Deuterium substitution can alter metabolic pathways, necessitating careful interpretation:

- In Vitro Hepatic Models : Incubate this compound with human liver microsomes (HLMs) and monitor CYP450-mediated oxidation. Compare half-life () and intrinsic clearance () to non-deuterated Griseofulvin. Significant elongation (>20%) suggests KIEs .

- Isotope Localization Impact : If deuterium is positioned at metabolically active sites (e.g., methyl groups), use computational tools (e.g., molecular docking) to predict binding affinity changes in CYP enzymes .

- Data Normalization : Adjust for KIEs by incorporating correction factors derived from control experiments with non-deuterated standards .

Q. What strategies resolve contradictions in bioavailability data when this compound is used in cross-species studies?

Advanced Research Question

Discrepancies may arise due to species-specific metabolism or deuterium exchange:

- Comparative Pharmacokinetics : Administer this compound and non-deuterated Griseofulvin to multiple species (e.g., rodents, canines). Measure AUC and to identify species-dependent metabolic trends .

- Deuterium Exchange Assays : Quantify -loss in biological fluids using LC-HRMS. High exchange rates (>5% over 24 hours) may invalidate assumptions of isotopic stability .

- Meta-Analysis : Systematically review existing studies to identify methodological inconsistencies (e.g., dosing regimens, sample preparation) using PRISMA guidelines .

Q. How can researchers optimize solvent systems for this compound solubility in preclinical formulations?

Methodological Focus

Solubility impacts bioavailability and dosing accuracy:

- Co-Solvency Approach : Test binary/ternary mixtures (e.g., PEG-400, ethanol, Labrasol) to enhance solubility. Use phase diagrams to identify stable nanoemulsions .

- Thermodynamic Modeling : Apply the Jouyban-Acree model to predict solubility in mixed solvents, validated experimentally via shake-flask method .

- Biorelevant Media : Assess solubility in fasted-state simulated intestinal fluid (FaSSIF) to mimic in vivo conditions, ensuring >90% dissolution within 60 minutes .

Q. What quality control protocols are essential for synthesizing this compound with >99% chemical and isotopic purity?

Methodological Focus

Critical steps in synthesis and validation:

- Deuterium Source : Use deuterated reagents (e.g., DO, CDOD) in a moisture-free environment to minimize proton contamination .

- Purification : Employ preparative HPLC with a C18 column (5 µm, 250 mm × 21.2 mm) and isocratic elution (acetonitrile:water = 65:35) .

- Batch Consistency : Perform QC on three independent synthesis batches using validated analytical methods (e.g., NMR, MS, HPLC). Report relative standard deviation (RSD) <2% for purity .

Q. How should researchers address ethical and reproducibility concerns when publishing this compound data?

Advanced Research Question

Ensuring transparency and compliance:

- FAIR Data Principles : Share raw MS/MS spectra, chromatograms, and synthesis protocols in public repositories (e.g., Zenodo) with unique DOIs .

- Ethical Synthesis : Document deuterium sourcing (e.g., non-radioactive ) and waste disposal methods in compliance with institutional guidelines .

- Reproducibility Checklists : Include detailed Supplemental Information on instrument calibration, column lot numbers, and software settings (e.g., XCalibur version) .

Properties

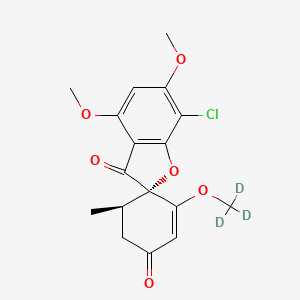

IUPAC Name |

(2S,5'R)-7-chloro-4,6-dimethoxy-5'-methyl-3'-(trideuteriomethoxy)spiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClO6/c1-8-5-9(19)6-12(23-4)17(8)16(20)13-10(21-2)7-11(22-3)14(18)15(13)24-17/h6-8H,5H2,1-4H3/t8-,17+/m1/s1/i4D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDUHZTYCFQRHIY-BCBJJHLGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)C=C(C12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC(=O)C[C@H]([C@@]12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.